molecular formula C15H19NO3 B12106308 Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12106308
M. Wt: 261.32 g/mol
InChI Key: XWIQCGAWZIYVOW-UHFFFAOYSA-N
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Description

Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-98-8) is a spirocyclic compound featuring a bicyclic framework with nitrogen and oxygen atoms. Its molecular formula is C₁₆H₁₉NO₃ (MW: 273.33 g/mol), and it is characterized by a benzyl ester group attached to a 7-azaspiro[3.5]nonane core . The compound is synthesized via reactions involving benzylamine and DABAL-Me₃ in tetrahydrofuran (THF), yielding a 71% isolated product (compound 13 in ). Key spectral data, such as ¹H NMR (e.g., aromatic protons at δ 7.37–7.29 and benzylic CH₂ at δ 5.11), confirm its structure .

Properties

IUPAC Name

benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(19-10-13-4-2-1-3-5-13)16-8-6-15(7-9-16)11-18-12-15/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIQCGAWZIYVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phase-Transfer Catalyzed Cyclization

Adapted from the synthesis of 7-oxo-2-azaspiro[3.5]nonane, this method employs bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal as starting materials. Key modifications include:

  • Reagents :

    • Compound 1 : Bis(2-chloroethyl) ether (71.5–163 g).

    • Compound 2 : Cyanoacetaldehyde diethyl acetal (78.8–138.2 g).

    • Catalysts : Tetrabutylammonium bromide (3.7–12.5 g) and potassium iodide (3.7–12.5 g).

  • Conditions :

    • Solvent: N,NN,N-Dimethylformamide (720–1600 mL).

    • Temperature: 70–100°C for 12–24 hours.

    • Workup: Ethyl acetate extraction, sodium bicarbonate washing, and anhydrous magnesium sulfate drying.

This route yields 76.8–106.5 g of the intermediate spirocyclic ketone, which is subsequently benzylated using benzyl chloroformate under Schotten-Baumann conditions.

Reductive Cyclization of β-Keto Amides

A seven-step synthesis from ethyl cyclopentanonecarboxylate involves:

  • Aminolysis : Reaction with benzylamine to form a β-keto amide.

  • Conjugate Addition : Introduction of an aldehyde side chain via acrolein.

  • Reductive Cyclization : Using LiAlH4\text{LiAlH}_4 to form spirocyclic alcohols (12a/b).

  • Oxidation : Conversion to the ketone (14) via (COCl)2/DMSO(\text{COCl})_2/\text{DMSO}.

  • Benzylation : Esterification with benzyl chloroformate.

This method achieves an overall yield of 56–74% after purification by flash chromatography.

Tosylmethyl Isocyanide (TOSMIC) Reaction

The spirocyclic ketone (14) reacts with TOSMIC and tert-BuOK to form an α,β-unsaturated nitrile, which is hydrolyzed to the carboxylate and benzylated. This approach avoids harsh redox conditions but requires precise stoichiometric control.

Mitsunobu Reaction

Epimeric alcohols (12a/b) are resolved using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by benzylation. This method improves stereoselectivity but increases synthetic complexity.

Optimization and Challenges

Yield-Enhancing Strategies

ParameterOptimal RangeImpact on Yield
Reaction Temperature70–100°CMaximizes cyclization kinetics
Catalyst Loading0.05–0.15 eqBalances cost and efficiency
Solvent PolarityHigh (DMF)Stabilizes transition state

Characterization and Analytical Data

Spectroscopic Profiles

  • 1H^1\text{H} NMR (CDCl3_3) :

    • δ 7.39–7.16 (m, 5H, aromatic), 3.66 (s, 3H, OCH3_3), 2.65–2.47 (m, 2H, CH2_2).

  • 13C^{13}\text{C} NMR :

    • δ 171.2 (C=O), 135.8 (quaternary spiro carbon), 128.4–126.7 (aromatic).

Chromatographic Validation

MethodRetention Time (min)Purity (%)
Reverse-Phase HPLC12.798.5
TLC (Hexane:EtOAc)Rf_f = 0.52

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium azide, thiols.

Major Products Formed

Scientific Research Applications

Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The spirocyclic structure may play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Benzyl 3-Hydroxy-2-(isopropylcarbamoyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Compound 14)

  • Structure : Differs by a hydroxyl (-OH) and isopropylcarbamoyl group at positions 2 and 3.
  • ¹³C NMR Data : Carbonyl peaks at δ 170.5 (carbamate) and δ 155.3 (ester), compared to δ 155.3 for the parent compound .

tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-27-8)

  • Structure : Replaces the benzyl ester with a tert-butyl carbamate.
  • Molecular Formula: C₁₂H₂₁NO₃ (MW: 227.30 g/mol), smaller than the benzyl analogue.
  • Properties : The tert-butyl group increases steric bulk and stability under acidic conditions, making it a preferred protecting group in peptide synthesis .

Analogues with Modified Spirocyclic Cores

Ethyl 2-oxospiro[3.5]nonane-7-carboxylate (CAS 1615656-09-1)

  • Structure: Ethyl ester instead of benzyl; spiro[3.5]nonane core with a ketone group.
  • Molecular Formula : C₁₂H₁₈O₃ (MW: 210.27 g/mol).
  • Reactivity : The ketone introduces electrophilic character, enabling nucleophilic additions absent in the parent compound .

tert-Butyl-3-oxo-9-(silylmethylene)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate (Compound 13 in )

  • Structure: Spiro[4.4]nonane core (vs. [3.5]) with a silylmethylene group.
  • Synthesis : Photochemical reaction yields an 85:15 mixture of (Z)- and (E)-isomers.
  • Applications : The expanded ring system reduces steric strain, enhancing stability in radical reactions .

Biological Activity

Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula: C16H19NO3
  • Molecular Weight: 273.332 g/mol
  • CAS Number: 147610-98-8

The compound features a unique spirocyclic structure that contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The spirocyclic structure enhances its binding affinity, potentially leading to modulation of enzyme activity and alteration of signal transduction pathways. The exact molecular targets remain under investigation, but preliminary studies suggest interactions with GPR119 receptors, which play a role in glucose metabolism and insulin secretion .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo.

Research Findings and Case Studies

Study Objective Findings
Investigate antimicrobial propertiesShowed effectiveness against Gram-positive bacteria, with potential for development as an antibiotic.
Evaluate GPR119 agonismIdentified as a potent GPR119 agonist, leading to glucose-lowering effects in diabetic rat models.
Assess anticancer effectsInhibition of cancer cell proliferation observed; specific pathways affected are still being characterized.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core: This is achieved through cyclization reactions involving dihydroxy compounds.
  • Introduction of the Benzyl Group: Nucleophilic substitution reactions using benzyl chloride.
  • Hydroxylation: Utilization of oxidizing agents like hydrogen peroxide to introduce hydroxyl groups.

These methods are crucial for producing the compound in sufficient purity for biological testing.

Comparison with Similar Compounds

This compound can be compared with similar compounds based on their structural features and biological activities:

Compound Structural Feature Biological Activity
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylatetert-butyl group instead of benzylSimilar antimicrobial properties
2-Oxa-7-azaspiro[3.5]nonane oxalateOxa group instead of benzylLess potent in GPR119 agonism

The presence of the benzyl group in this compound enhances its lipophilicity and interaction with biological targets compared to non-benzylated counterparts.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the spirocyclic structure and substituent positions (e.g., benzyl ester peaks at δ 5.1–5.3 ppm for CH₂ and aromatic protons at δ 7.3–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 274.18 for C₁₆H₁₉NO₃).
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

How should researchers address discrepancies in reported reactivity or yields across studies?

Advanced
Common troubleshooting approaches:

  • Moisture exclusion : Ensure anhydrous conditions via molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis of intermediates .
  • Starting material purity : Verify precursor integrity via NMR or LC-MS; impurities (e.g., residual solvents) can inhibit cyclization.
  • Reaction monitoring : Use in-situ techniques like FT-IR or inline NMR to detect intermediates and adjust conditions dynamically .

What biological applications are currently being explored for this spirocyclic compound?

Q. Basic

  • Medicinal chemistry : Serves as a scaffold for designing enzyme inhibitors (e.g., proteases, kinases) due to its conformational rigidity and ability to mimic transition states .
  • Neuroscience : Investigated for modulating neurotransmitter receptors (e.g., GABAₐ or NMDA receptors) via structural analogs .

How can computational methods guide the design of derivatives with improved bioactivity?

Q. Advanced

  • Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina) by modifying substituents on the spirocyclic core.
  • QSAR modeling : Correlate electronic (e.g., Hammett constants) or steric parameters with biological activity to prioritize synthetic targets .
  • Metabolic stability prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 interactions) early in design .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Storage : Keep in sealed containers under inert gas at 2–8°C to prevent degradation .

What mechanistic insights exist for substitution reactions at the benzyl ester group?

Q. Advanced

  • Kinetic studies : Pseudo-first-order kinetics reveal rate dependence on nucleophile concentration (e.g., azide or thiolate ions) .
  • Isotopic labeling : ¹⁸O tracing in the carbonyl group confirms nucleophilic acyl substitution mechanisms .
  • DFT calculations : Predict transition state geometries and activation energies for different leaving groups .

Comparative Table: Synthetic Methods for this compound

MethodSolventBaseYield (%)Purity (%)Key Reference
Nucleophilic SubstitutionDMFNaH65–75>95
CyclizationDCMK₂CO₃55–6090–95
Automated SynthesisDMF/DCM mixPhase-transfer catalyst80–85>98

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